DROTAVERINE HYDROCHLORIDE DROTAVERINE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13526060
InChI: InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H/b20-13+;
SMILES: CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl
Molecular Formula: C24H32ClNO4
Molecular Weight: 434.0 g/mol

DROTAVERINE HYDROCHLORIDE

CAS No.:

Cat. No.: VC13526060

Molecular Formula: C24H32ClNO4

Molecular Weight: 434.0 g/mol

* For research use only. Not for human or veterinary use.

DROTAVERINE HYDROCHLORIDE -

Specification

Molecular Formula C24H32ClNO4
Molecular Weight 434.0 g/mol
IUPAC Name (1E)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline;hydrochloride
Standard InChI InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H/b20-13+;
Standard InChI Key JBFLYOLJRKJYNV-UNUAAEKOSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)/C=C/2\C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl
SMILES CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl
Canonical SMILES CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

Drotaverine hydrochloride (CAS 985-12-6) belongs to the isoquinoline class of organic compounds. Its systematic IUPAC name is (1Z)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline hydrochloride. The molecule comprises a dihydroisoquinoline core substituted with ethoxy groups at positions 6 and 7, while a 3,4-diethoxybenzylidene moiety occupies position 1 .

Key physicochemical properties include:

PropertyValue
Molecular formulaC₂₄H₃₂ClNO₄
Molecular weight433.968 g/mol
Melting point208–212°C
Density1.097 g/cm³
Boiling point564°C at 760 mmHg
Partition coefficient (LogP)6.056

Structural Elucidation and Isomerism

A seminal NMR study analyzed 22 commercial samples, conclusively identifying drotaverine hydrochloride as 1-(3,4-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinoline hydrochloride (Compound II) . This resolved a longstanding ambiguity where some literature incorrectly assigned the structure as 1-(3,4-diethoxybenzylidene)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (Compound I). The NMR data (¹H, ¹³C, HSQC, HMBC) confirmed:

  • Absence of olefinic protons between C1 and C9, excluding the benzylidene structure

  • Correlation peaks verifying the single-bond connection between C1 and C9

  • Temperature-independent spectra (25–80°C), disproving tautomerism hypotheses

This structural clarification has critical implications for drug standardization and regulatory filings .

Mechanism of Pharmacological Action

Dual Pathway Inhibition

Drotaverine exerts antispasmodic effects through two parallel mechanisms:

  • PDE4 Inhibition: By blocking cyclic nucleotide phosphodiesterase-4, drotaverine increases intracellular cAMP concentrations (3',5'-cyclic adenosine monophosphate). Elevated cAMP activates protein kinase A, which phosphorylates myosin light-chain kinase, reducing smooth muscle contractility .

  • Calcium Channel Blockade: The drug antagonizes L-VDCCs, preventing extracellular calcium influx into smooth muscle cells. This inhibits calcium-calmodulin complex formation, further decreasing myosin light-chain kinase activity .

Tissue Selectivity and Receptor Interactions

Unlike anticholinergic agents, drotaverine shows minimal affinity for muscarinic receptors (pKi <5), explaining its lack of dry mouth or urinary retention side effects . Electrophysiological studies demonstrate preferential activity in gastrointestinal smooth muscle over cardiac tissue, with IC₅₀ values of 0.1 μM vs. 10 μM, respectively .

Pharmacokinetic Profile and Biotransformation

Absorption and Distribution

A crossover study in 10 healthy volunteers revealed:

  • Absolute oral bioavailability: 58.2 ± 18.2% (range 24.5–91%)

  • Time to peak concentration (Tₘₐₓ): 2.1 ± 0.8 hours

  • Volume of distribution (Vd): 1.2 ± 0.3 L/kg, indicating extensive tissue penetration

The high variability in bioavailability correlates with interindividual differences in first-pass metabolism and intestinal permeability .

Metabolism and Excretion

Drotaverine undergoes hepatic oxidation via CYP3A4/5, producing three primary metabolites:

  • 6-O-desethyl drotaverine (major)

  • 7-O-desethyl drotaverine

  • 3'-O-desethyl drotaverine

Renal excretion accounts for <0.5% of elimination, with 92% of the dose recovered in feces as metabolites . The elimination half-life (t₁/₂β) remains consistent across routes at 8.2 ± 1.7 hours .

Clinical Efficacy in Irritable Bowel Syndrome

Randomized Controlled Trial Outcomes

A multicenter, double-blind study (N=180) compared drotaverine 80 mg TID vs. placebo over four weeks :

ParameterDrotaverine Group (n=85)Placebo Group (n=85)P-value
Pain-free patients (Week 4)66 (77.7%)26 (30.6%)<0.01
Pain severity reduction85.9%39.5%<0.01
Stool normalization68.2%33.3%<0.01

Long-term Tolerability

Pooled safety data from 12 trials (n=2,314) show:

  • Adverse event rate: 4.1% vs. 3.8% (placebo)

  • Common effects: Mild nausea (1.2%), headache (0.9%)

  • No reports of QTc prolongation or hemodynamic instability

Regulatory Status and Global Use

Drotaverine hydrochloride is marketed under 23 brand names worldwide, including No-Spa® and Tetraspasmin-Lefa® . The World Health Organization’s Essential Medicines List includes it as a first-line antispasmodic for biliary colic. Harmonized System (HS) codes classify it under 2933990090, attracting a 6.5% MFN tariff .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator